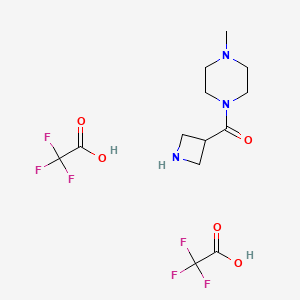
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)
Vue d'ensemble
Description
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) is a useful research compound. Its molecular formula is C13H19F6N3O5 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Ligand Applications
- Synthesis of Novel Ligands for Nicotinic Receptors : A compound similar to 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) was synthesized for potential use as a ligand for nicotinic receptors. This involved a Stille coupling reaction and deprotection using trifluoroacetic acid (TFA), indicating its utility in receptor studies (Karimi & Långström, 2002).
Organic Synthesis and Drug Development
Multicomponent Coupling in Drug Synthesis : Trifluoroacetic acid (TFA), a related compound, has been used in a transition-metal-free, three-component coupling process involving azetidines. This reaction produces medicinally important N-aryl β-amino alcohol derivatives, highlighting the role of related azetidine compounds in the synthesis of pharmaceuticals (Roy, Baviskar, & Biju, 2015).
Development of Novel Azetidin-2-one Derivatives : Research on azetidin-2-one derivatives, which share a core structure with the compound , has led to the development of new synthetic pathways and derivatives. These derivatives have potential applications in various biological activities and drug development (Jeon, Kim, & Park, 2001).
Applications in Biological and Chemical Research
Building Blocks in Organic Synthesis : Azetidin-2-ones, including related compounds, have been evaluated as building blocks in organic synthesis. They facilitate access to a variety of biologically relevant CF3-functionalized structures, indicating their utility in creating complex molecular architectures (Dao Thi et al., 2016).
Precursors in Chemical Transformations : Compounds related to 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) have been used as precursors in the synthesis of various chemically and biologically significant structures. This includes their transformation into CF3-containing aminopropanes, oxazinanes, and aziridines, underscoring their versatility in chemical transformations (Dao Thi et al., 2018).
Propriétés
IUPAC Name |
azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;2*3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQIAMVFFVKHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



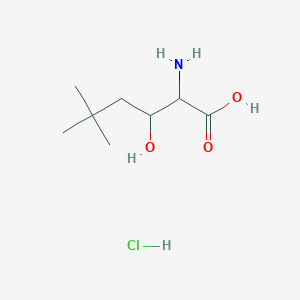
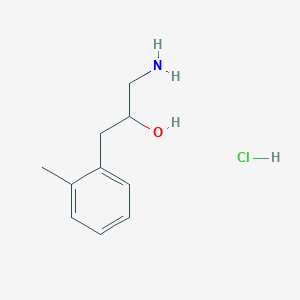


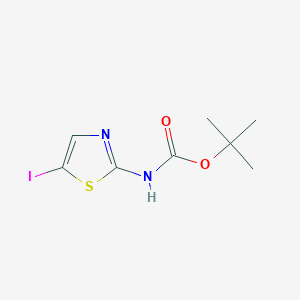
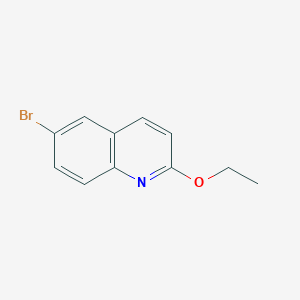
![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)

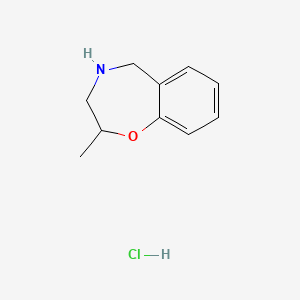
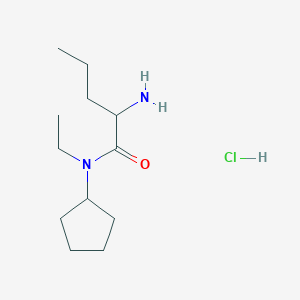
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
